molecular formula C10H9ClO2 B1593992 1-(4-Chlorophenyl)butane-1,3-dione CAS No. 6302-55-2

1-(4-Chlorophenyl)butane-1,3-dione

Cat. No. B1593992
CAS RN: 6302-55-2
M. Wt: 196.63 g/mol
InChI Key: TVWDRSJRFMTIPQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)butane-1,3-dione, also known as 1-chloro-4-phenylbut-3-en-2-one, is an organic compound belonging to the class of diketones. It is a colorless solid with a molecular formula of C10H8ClO2. 1-(4-Chlorophenyl)butane-1,3-dione has a wide range of applications in the pharmaceutical, agrochemical and specialty chemical industries.

Scientific Research Applications

Tautomery and Acid-Base Properties

Research by Mahmudov et al. (2011) explored the structural, tautomeric, and acid-base properties of new derivatives of 1-phenylbutane-1,3-dione, revealing their existence in solution as a mixture of tautomeric forms. This study provides insights into the molecular behavior of these compounds, which could be useful in designing pH-sensitive materials or in understanding their behavior in different environments Mahmudov, R. A. Rahimov, M. B. Babanly, Parvin Q. Hasanov, F. Pashaev, A. Gasanov, M. N. Kopylovich, A. Pombeiro, 2011.

Photoredox Catalysis

Das et al. (2016) demonstrated an inexpensive one-pot synthesis of 1,4-diphenyl substituted butane-1,4-dione using photoredox catalysis, highlighting a potential method for the synthesis of complex organic molecules. This process involves the tail-to-tail dimerization of styrene, followed by oxidation, showcasing an economic and scalable method that could be applied in the synthesis of pharmaceuticals or materials science Das, Dipti Lai, Apabrita Mallick, Soumyajit Roy, 2016.

Synthesis of Heterocyclic Compounds

Research by Yin et al. (2008) on the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones presents a method for creating important heterocyclic compounds. These findings could be crucial for developing new pharmaceuticals or agrochemicals, as heterocyclic compounds play a significant role in these industries Yin, Zihua Wang, Ai‐Hua Chen, M. Gao, A. Wu, Yuanjiang Pan, 2008.

Molecular Structures and Crystallography

The study by Lastovickova et al. (2018) on the synthesis and crystal structures of derivatives of 1,4-diketones contributes to our understanding of molecular design and could inform the development of materials with specific optical or electronic properties. Understanding the molecular structure is essential for the design of compounds with tailored functionalities for applications in materials science Lastovickova, J. L. La Scala, R. Sausa, 2018.

Dye-Sensitized Solar Cells

A study by Islam et al. (2006) on new efficient tricarboxyterpyridyl (β-diketonato) ruthenium(II) sensitizers for dye-sensitized solar cells (DSSCs) indicates the potential of β-diketone derivatives in renewable energy technologies. These sensitizers show promise for enhancing the efficiency of DSSCs, contributing to the development of more sustainable energy sources Islam, F. A. Chowdhury, Y. Chiba, R. Komiya, N. Fuke, N. Ikeda, A. K. Nozaki, Liyuan Han, 2006.

properties

IUPAC Name

1-(4-chlorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWDRSJRFMTIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285554
Record name 1-(4-chlorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)butane-1,3-dione

CAS RN

6302-55-2
Record name 6302-55-2
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Record name 1-(4-chlorophenyl)butane-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)butane-1,3-dione
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Synthesis routes and methods I

Procedure details

A mixture containing 45 g of ethyl 4-chlorobenzoate in 235 ml of anhydrous THF and 19.50 g of NaH (60% in mineral oil) in 235 ml of anhydrous TBF is placed under nitrogen. 36 ml of acetone and 750 ml of additional anhydrous THF are added dropwise at 0° C., and it is heated under reflux for 3 hours. The mixture is acidified to pH=5 by addition of 2N HCl then it is extracted with ether and washed with water and then with saturated NaHCO3 solution; it is dried over MgSO4 and concentrated. The raw product is dissolved in a minimum of toluene, the insoluble matter is filtered then it is purified by chromatography on silica, eluting with cyclohexane/AcOEt mixture (95/5; v/v). 47.9 g of the expected compound is obtained.
Quantity
45 g
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19.5 g
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235 mL
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TBF
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235 mL
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36 mL
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750 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

The 3-(p-chlorobenzoyl)-levulinic acid ethyl ester used in Example 20 as the starting material was obtained in the following manner: p-chloro-acetophenone, acetic acid ethyl ester and sodium hydride were condensed to form p-chloro-benzoylacetone by the method described by Swamer and Hauser, J. Am. Chem. So. 72, 1352 (1952). The p-chlorobenzoylacetone thus obtained was alkylated by reaction with bromoacetic acid ester and sodium hydride in dimethyl formamide to produce 3-(p-chlorobenzoyl)-levulinic acid ethyl ester in a yield of 83%, having a boiling point Kp0.001 of 140°-150° C.
Name
3-(p-chlorobenzoyl)-levulinic acid ethyl ester
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Synthesis routes and methods III

Procedure details

The title compound was prepared (as described above for Intermediate 16) from 2.0 g of 4′-chloroacetophenone and 2.53 mL of EtOAc to yield 1.7 grams of Intermediate 28: TLC analysis: Rf=0.73 (2/1, hexanes/EtOAc); 1H NMR (400 MHz, CDCl3, enol form) δ7.82 (d, 2H, J=8.0), 7.42 (d, 2H, J=8.0), 6.13 (s, 1H), 2.2 (s, 3H).
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0 (± 1) mol
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2 g
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2.53 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
A Islam, FA Chowdhury, Y Chiba, R Komiya… - Chemistry of …, 2006 - ACS Publications
A new series of aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, [Ru(Htctpy)(tfpbd)(NCS){(C 4 H 9 ) 4 N} 2 ] (1), [Ru(Htctpy)(tffpbd)(NCS){(C 4 H 9 ) 4 N} 2 ] (2), and [Ru(…
Number of citations: 107 pubs.acs.org
S Xue, LZ Li, YK Liu, QX Guo - The Journal of Organic Chemistry, 2006 - ACS Publications
A variety of 1,3-diketones can be efficiently converted into the corresponding 1,4-diketones and trans-1,2-disubstituted cyclopropanols by using organozinc species in one-pot reactions. …
Number of citations: 43 pubs.acs.org
MA Farrukh, SK Mohamed, M Ahmed… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C16H14ClN3O2S, the dihedral angle between the benzene and pyrazole rings is 52.75 (2), while that between the pyrazole and 4-chlorophenyl rings is 54.0 (3). …
Number of citations: 1 scripts.iucr.org
Y Wu, X He, M Xie, R Li, Y Ning, J Duan… - The Journal of …, 2021 - ACS Publications
A Rh(III)-catalyzed cascade nucleophilic addition/intramolecular annulation of 2-diazo-1,3-diketones with 1,3-dicarbonyl compounds (eg, 1,3-diketones and β-keto esters) is achieved to …
Number of citations: 8 pubs.acs.org
X Ji, L Cai, Z Yao, X Fan, S Qi - Heteroatom Chemistry: An …, 2010 - Wiley Online Library
5‐Benzodiazepin‐2‐yl‐phosphonates were facilely synthesized via a one‐pot three‐component condensation of o‐diaminobenzene, 1,3‐diketone and diethyl phosphite in the …
Number of citations: 3 onlinelibrary.wiley.com
P Sharma, R Kumar, G Bhargava - Journal of Heterocyclic …, 2020 - Wiley Online Library
Pyrrolin‐4‐ones/pyrrolin‐3‐ones and its derivatives are important heterocyclic systems which are observed in vast variety of natural products, pharmaceuticals, and biologically …
Number of citations: 9 onlinelibrary.wiley.com
R Aggarwal, M Hooda, N Jain, D Sanz… - Journal of Sulfur …, 2022 - Taylor & Francis
In this article, we present an efficient, one-pot regioselective approach towards the synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles obtained during the reaction of α-bromo-1,3-…
Number of citations: 5 www.tandfonline.com
TD Penning, JJ Talley, SR Bertenshaw… - Journal of medicinal …, 1997 - ACS Publications
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo. Extensive structure…
Number of citations: 429 pubs.acs.org
JJ Hollick, LJM Rigoreau… - Journal of medicinal …, 2007 - ACS Publications
Structure−activity relationships have been investigated for inhibition of DNA-dependent protein kinase (DNA-PK) and ATM kinase by a series of pyran-2-ones, pyran-4-ones, thiopyran-4…
Number of citations: 93 pubs.acs.org
V Gautam, V Chawla, SK Saraf - E-Journal of Chemistry, 2010 - downloads.hindawi.com
A series of 1, 3, 5-trisubustituted pyrazole derivatives were synthesized and screened for antimicrobial activity. The compounds (2j-o) were evaluated against two gram-positive and two …
Number of citations: 17 downloads.hindawi.com

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